

The Metabolic Journey of D-(+)-Trehalose-d14 In Vivo: A Technical Guide

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Compound of Interest

Compound Name: *D-(+)-Trehalose-d14*

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Introduction

D-(+)-Trehalose, a naturally occurring disaccharide, has garnered significant interest in the scientific community for its remarkable cytoprotective properties and its potential as a therapeutic agent in a range of diseases, including neurodegenerative disorders and metabolic conditions. The deuterated analogue, **D-(+)-Trehalose-d14**, serves as a powerful tool for researchers, acting as a tracer to elucidate the metabolic fate and pharmacokinetic profile of trehalose in vivo without altering its fundamental chemical properties. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism of **D-(+)-Trehalose-d14**, detailing experimental methodologies, summarizing quantitative data, and visualizing key cellular pathways.

Cellular Uptake and Intracellular Concentrations

While cell membranes are generally considered impermeable to disaccharides, studies have demonstrated that mammalian cells can internalize trehalose. The primary mechanism of uptake is thought to be through endocytic pathways. Once inside the cell, trehalose can be detected and quantified, with intracellular concentrations correlating with the extracellular dose administered.

One study quantified the intracellular concentration of trehalose in primary macrophages after incubation with varying concentrations of the disaccharide. These findings, while not using a

deuterated form, provide a valuable reference for the expected intracellular levels.

Extracellular Trehalose Concentration	Intracellular Trehalose Concentration (nmol/mg protein)
100 μ M	Detectable
1 mM	~2.5
10 mM	~10

Data adapted from a study on primary macrophages.[\[1\]](#)

Experimental Protocols

To investigate the metabolic fate of **D-(+)-Trehalose-d14** in vivo, a series of well-defined experimental protocols are necessary. The following methodologies are based on established practices in metabolic research and analytical chemistry.

In Vivo Administration of D-(+)-Trehalose-d14

Animal Models:

- Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.
- Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
- Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

Dosing:

- Route of Administration: Intraperitoneal (i.p.) injection is often preferred to bypass first-pass metabolism in the gut. Oral gavage can also be used to study absorption.
- Vehicle: **D-(+)-Trehalose-d14** should be dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS).

- **Dose:** The dose will depend on the specific research question. For tracer studies, a dose that is sufficient for detection by mass spectrometry without causing significant physiological effects is recommended.

Sample Collection:

- **Blood:** Serial blood samples can be collected from the tail vein or via cardiac puncture at terminal time points. Plasma is separated by centrifugation.
- **Tissues:** At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, brain, kidney, muscle) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.
- **Urine and Feces:** Animals can be housed in metabolic cages for the collection of urine and feces over specified time intervals to assess excretion.

Quantification of D-(+)-Trehalose-d14 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of trehalose and its isotopologues in biological matrices.[2][3][4]

Sample Preparation:

- **Homogenization:** Frozen tissues are homogenized in a suitable buffer.
- **Protein Precipitation:** An organic solvent (e.g., acetonitrile or methanol) is added to plasma or tissue homogenates to precipitate proteins.
- **Centrifugation:** Samples are centrifuged to pellet the precipitated protein.
- **Supernatant Collection:** The supernatant containing the metabolites is collected and dried under a stream of nitrogen.
- **Reconstitution:** The dried extract is reconstituted in the LC mobile phase for analysis.

LC-MS/MS Conditions:

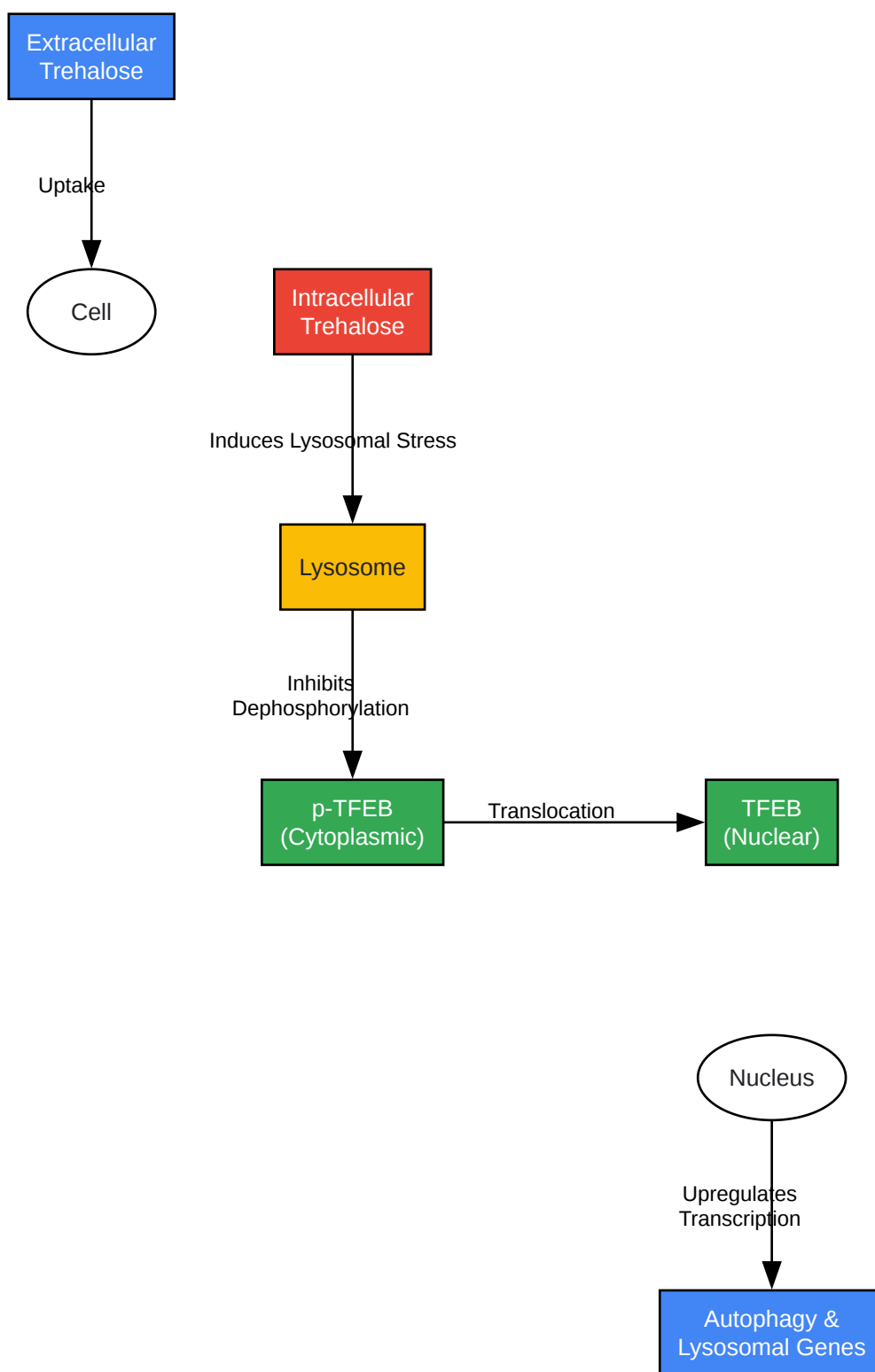
- **Chromatography:** A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like trehalose.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is used for detection.
- **Transitions:** Specific precursor-to-product ion transitions for both **D-(+)-Trehalose-d14** and an internal standard (e.g., ¹³C₁₂-trehalose) are monitored for quantification.^[2]

In Vivo Signaling Pathways Influenced by Trehalose

Once intracellular, trehalose has been shown to modulate several key signaling pathways, primarily related to cellular stress responses and autophagy.

TFEB-Mediated Autophagy and Lysosomal Biogenesis

Trehalose is a well-documented inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. A central mechanism for this induction is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.^{[1][5]} Trehalose promotes the nuclear translocation of TFEB, leading to the upregulation of genes involved in these processes.^[5]

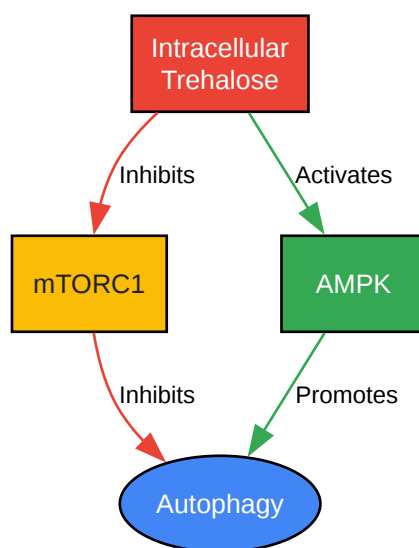


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Trehalose-induced TFEB activation pathway.

mTORC1 and AMPK Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is often suppressed during autophagy. Some studies suggest that trehalose's pro-autophagic effects are independent of the mTOR pathway[5], while others indicate that trehalose can inhibit mTORC1 signaling.[1] Additionally, trehalose has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that can also promote autophagy.[6]

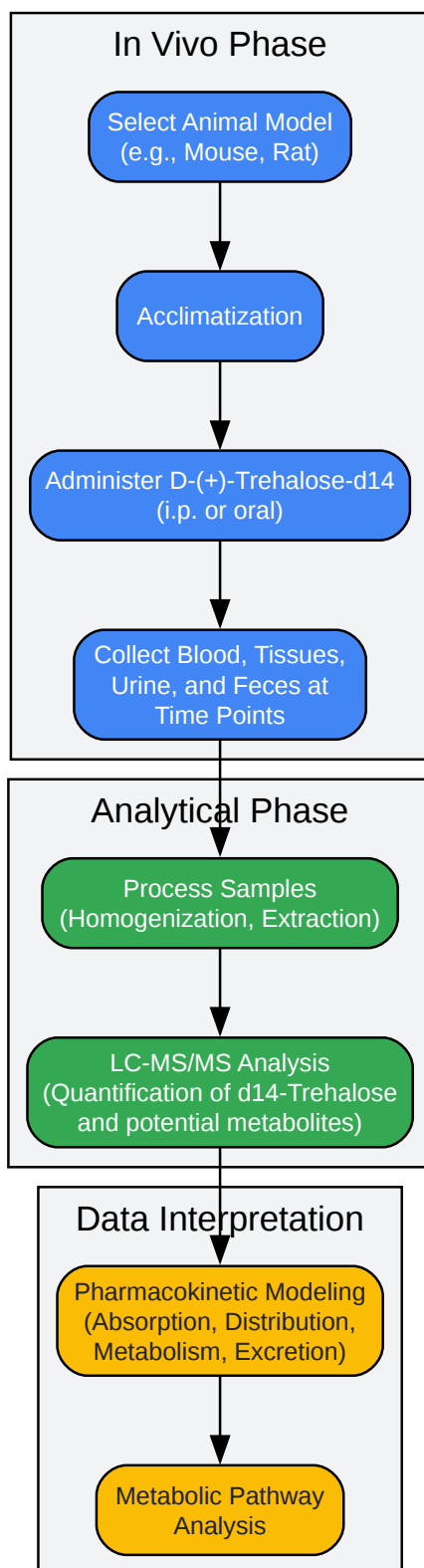


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Influence of trehalose on mTORC1 and AMPK signaling.

Experimental Workflow for In Vivo Metabolic Fate Study

The following diagram outlines a logical workflow for a typical in vivo study investigating the metabolic fate of **D-(+)-Trehalose-d14**.



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Workflow for studying the metabolic fate of **D-(+)-Trehalose-d14**.

Current Data Gaps and Future Directions

While the cellular mechanisms of trehalose action are becoming clearer, there is a notable scarcity of published quantitative data on the in vivo metabolic fate of **D-(+)-Trehalose-d14**. Specifically, further research is needed to:

- Quantify the tissue distribution: Determine the concentration of **D-(+)-Trehalose-d14** in various organs over time.
- Identify and quantify metabolites: Investigate whether **D-(+)-Trehalose-d14** is metabolized into other deuterated compounds and quantify their levels.
- Determine excretion kinetics: Accurately measure the rate and routes of excretion (urinary and fecal) of **D-(+)-Trehalose-d14** and its potential metabolites.

The use of **D-(+)-Trehalose-d14** in combination with advanced analytical techniques like high-resolution mass spectrometry will be instrumental in addressing these knowledge gaps and fully elucidating the in vivo journey of this promising therapeutic agent.

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